(Cyclopropylmethyl)[(thiophen-2-yl)methyl]aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine hydrochloride is an organic compound that features a cyclopropylmethyl group and a thiophen-2-ylmethyl group attached to an amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (cyclopropylmethyl)[(thiophen-2-yl)methyl]amine hydrochloride typically involves the following steps:
-
Formation of the Thiophen-2-ylmethylamine Intermediate
Starting Material: Thiophene-2-carboxaldehyde
Reagents: Ammonia or an amine source
Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol.
-
Alkylation with Cyclopropylmethyl Halide
Starting Material: Thiophen-2-ylmethylamine
Reagents: Cyclopropylmethyl halide (e.g., cyclopropylmethyl chloride)
Conditions: The reaction is typically performed in the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.
-
Formation of the Hydrochloride Salt
Reagents: Hydrochloric acid
Conditions: The free amine is treated with hydrochloric acid to form the hydrochloride salt, which is often more stable and easier to handle.
Industrial Production Methods
Industrial production methods for (cyclopropylmethyl)[(thiophen-2-yl)methyl]amine hydrochloride would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperature.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: The reaction is usually performed in an inert atmosphere to prevent oxidation.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: The reaction conditions vary depending on the specific substitution reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine hydrochloride has several scientific research applications:
-
Medicinal Chemistry
Drug Development: The compound can serve as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Biological Activity: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug discovery.
-
Materials Science
Organic Electronics: The thiophene moiety is known for its electronic properties, making the compound useful in the development of organic semiconductors and conductive polymers.
-
Chemical Biology
Probe Development: The compound can be used to develop chemical probes for studying biological processes and molecular interactions.
Wirkmechanismus
The mechanism of action of (cyclopropylmethyl)[(thiophen-2-yl)methyl]amine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
Thiophen-2-ylmethylamine
Structure: Lacks the cyclopropylmethyl group.
Applications: Used as an intermediate in organic synthesis and pharmaceutical development.
-
Cyclopropylmethylamine
Structure: Lacks the thiophen-2-ylmethyl group.
Applications: Employed in the synthesis of various organic compounds and as a building block in medicinal chemistry.
Uniqueness
(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine hydrochloride is unique due to the presence of both the cyclopropylmethyl and thiophen-2-ylmethyl groups. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific electronic characteristics, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C9H14ClNS |
---|---|
Molekulargewicht |
203.73 g/mol |
IUPAC-Name |
1-cyclopropyl-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H13NS.ClH/c1-2-9(11-5-1)7-10-6-8-3-4-8;/h1-2,5,8,10H,3-4,6-7H2;1H |
InChI-Schlüssel |
VJAKEUHXXRPWDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CNCC2=CC=CS2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.